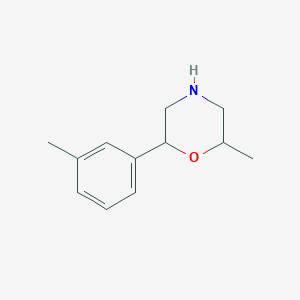

2-Methyl-6-m-tolylmorpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

2-methyl-6-(3-methylphenyl)morpholine |

InChI |

InChI=1S/C12H17NO/c1-9-4-3-5-11(6-9)12-8-13-7-10(2)14-12/h3-6,10,12-13H,7-8H2,1-2H3 |

InChI Key |

UOHOTZXUXWQOEW-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNCC(O1)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Contextualization Within Substituted Morpholine Chemistry

Substituted morpholines are a class of organic compounds that feature a morpholine (B109124) ring—a six-membered heterocycle containing both an oxygen and a nitrogen atom—with one or more hydrogen atoms replaced by other functional groups. The substitution pattern on the morpholine ring can significantly influence the molecule's physical and chemical properties, as well as its biological activity.

The synthesis of substituted morpholines, including 2,6-disubstituted derivatives like 2-Methyl-6-m-tolylmorpholine, is an active area of research in organic chemistry. Various synthetic strategies have been developed to achieve specific substitution patterns with high efficiency and stereoselectivity. These methods often involve the cyclization of amino alcohols or the ring-opening of epoxides. thieme-connect.com For instance, efficient syntheses of 2,6-disubstituted morpholines have been achieved through methods like indium(III)-catalyzed intramolecular reductive etherification and rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols. oup.comrsc.org These advanced synthetic routes allow chemists to create a diverse library of morpholine derivatives for various applications.

Academic Significance of the Morpholine Heterocyclic Scaffold

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, meaning it is a structural motif frequently found in biologically active compounds and approved drugs. Its significance stems from several key properties. The presence of both a hydrogen bond acceptor (the oxygen atom) and a hydrogen bond donor (the nitrogen atom, when unsubstituted or mono-substituted) allows morpholine-containing compounds to interact with biological targets such as proteins and enzymes.

Furthermore, the morpholine ring is generally metabolically stable and can improve the pharmacokinetic properties of a drug molecule, such as its solubility and bioavailability. Chiral morpholine derivatives are also valuable as synthons in the asymmetric synthesis of complex molecules. The wide-ranging biological activities of morpholine-containing compounds include antidepressant, anticancer, and antimicrobial properties, underscoring the scaffold's importance in drug discovery and development. ontosight.ai

Overview of Current Research Landscape on 2 Methyl 6 M Tolylmorpholine

The current research landscape for 2-Methyl-6-m-tolylmorpholine appears to be primarily centered on its availability as a chemical reagent rather than as a subject of extensive academic investigation. A review of scientific literature does not yield a significant number of studies focused specifically on the synthesis, properties, or applications of this compound.

However, its commercial availability from various chemical suppliers, often with specified stereochemistry such as (2R,6R) and (2S,6R) isomers, indicates its use in chemical synthesis. chemsrc.combldpharm.combldpharm.com It is plausible that this compound serves as an intermediate or building block in the development of more complex molecules in proprietary research, particularly within the pharmaceutical industry, where tolylmorpholine derivatives have been explored for various therapeutic applications. justia.com Research on closely related tolylmorpholine compounds has explored their potential as anticancer and antimicrobial agents, suggesting a possible direction for future investigations into this compound.

Outline Structure and Scholarly Objectives

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound suggests several viable synthetic disconnections. The most common strategies involve breaking the C-O and C-N bonds of the heterocyclic ring. This approach simplifies the target molecule into more readily available acyclic precursors.

One logical pathway (Path A) involves a primary disconnection of the N4-C5 and O1-C2 bonds, conceptually leading back to an N-substituted amino alcohol intermediate. This precursor would already contain the m-tolyl group. A subsequent disconnection of a two-carbon unit would complete this line of retrosynthesis.

An alternative strategy (Path B) involves disconnecting the N4-C3 and O1-C2 bonds. This route would logically proceed through key acyclic intermediates such as a substituted amino alcohol and a suitable two-carbon electrophile, or an epoxide and an amine. For instance, the morpholine ring could be constructed from precursors like 1-(m-tolyl)propane-1,2-diol, which is then converted to an appropriately substituted amino alcohol, or by reacting a tolyl-containing epoxide with an amine bearing the methyl group. These approaches highlight a convergent synthesis where the substituents are incorporated into the building blocks prior to the final ring-closing step.

Development of Stereo- and Regioselective Synthesis Pathways for Morpholine Derivatives

The synthesis of the morpholine ring is a cornerstone of many medicinal chemistry programs. Research has produced a variety of methods that offer control over the arrangement of substituents on the heterocyclic core.

Cyclization Reactions for Morpholine Ring Formation

The formation of the morpholine ring is typically achieved through intramolecular cyclization of a suitable linear precursor. A prevalent method involves the use of N-tethered alkenols, which can be cyclized under metal catalysis. For example, palladium-catalyzed intramolecular cyclization of N-tethered diols, consisting of an alkanol and an alkenol, yields substituted morpholines. acs.org This reaction proceeds via oxypalladation and offers a route to functionalized morpholines that can be further elaborated. acs.org A recent green chemistry approach utilizes ethylene (B1197577) sulfate (B86663), an inexpensive reagent, to achieve a redox-neutral conversion of 1,2-amino alcohols into morpholines. organic-chemistry.orgacs.org This two-step, one-pot protocol involves the selective mono-N-alkylation of the amino alcohol followed by a base-mediated cyclization. organic-chemistry.orgacs.orgchemrxiv.org

Iron(III) catalysis has also emerged as a cost-effective and environmentally friendly option for the diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers or 1,2-hydroxy amines that are substituted with an allylic alcohol. thieme-connect.comorganic-chemistry.org The reaction can proceed through either C–O or C–N bond formation. organic-chemistry.org

| Catalyst/Reagent | Substrate Type | Key Feature | Reference |

|---|---|---|---|

| Palladium Chloride | N-Tethered Alkenols | Generates a vinyl group at position 2, useful for further functionalization. | acs.orgacs.org |

| Ethylene Sulfate / tBuOK | 1,2-Amino Alcohols | Redox-neutral, high-yielding, one-pot protocol. | organic-chemistry.orgacs.org |

| Iron(III) Chloride | Amino Allylic Alcohols | Cost-effective catalyst, provides high cis-diastereoselectivity. | thieme-connect.comorganic-chemistry.org |

| Copper(II) 2-ethylhexanoate | β-Hydroxy N-allylsulfonamides | Promotes alkene oxyamination to form aminomethyl-functionalized morpholines. | nih.gov |

Application of Electrophilic Cyclization for Morpholine Synthesis

Electrophile-mediated cyclization is a powerful strategy for constructing the morpholine ring, often with simultaneous introduction of a functional group that can be used for subsequent modifications. In these reactions, an electrophile (such as a halogen) activates an alkene within an amino alcohol precursor, triggering an intramolecular nucleophilic attack by the hydroxyl or amino group to close the ring.

A notable example is the iodine-mediated 6-exo-trig cyclization of N-allyl amino alcohols derived from amino acids. acs.org This reaction proceeds rapidly and with high diastereoselectivity to furnish trans-2,5-disubstituted morpholines containing an iodomethyl group at the 2-position. acs.org This iodomethyl handle is particularly valuable as it can be displaced by various nucleophiles, including hydrides (to install a methyl group), allowing for diverse functionalization. acs.org Similar strategies using bromine have also been reported to diastereoselectively produce cis-3,5-di(bromomethyl)morpholines from 2-(allyloxymethyl)aziridines. beilstein-journals.org

Strategies for Stereocontrol in Morpholine Synthesis (e.g., cis-selectivity)

For 2,6-disubstituted morpholines like this compound, controlling the relative stereochemistry of the two substituents is a critical synthetic challenge. The desired diastereomer (cis or trans) can often be selectively obtained by careful selection of the synthetic route and reaction conditions.

cis-Selectivity: Several methods have been developed that preferentially yield the cis-diastereomer. A Lewis acid-catalyzed reductive etherification of 1,5-diketones is a simple and efficient strategy for the stereoselective synthesis of cis-2,6-disubstituted morpholines. researchgate.net Iron-catalyzed cyclization of amino allylic alcohols also shows a strong preference for the cis product, which is believed to be the result of a thermodynamic equilibrium favoring the more stable cis-isomer. thieme-connect.comorganic-chemistry.org Furthermore, palladium-catalyzed carboamination reactions involving the coupling of O-allyl ethanolamine (B43304) derivatives with aryl bromides have been shown to produce cis-3,5-disubstituted morpholines as single stereoisomers. nih.govnih.gov

trans-Selectivity: Conversely, other methods are tailored to produce trans-isomers. The aforementioned iodine-mediated cyclization of substrates derived from S-amino acids provides a reliable route to trans-2,5-disubstituted morpholines. acs.org Another strategy involves the aminolysis of enantiopure epoxides with enantiopure amino alcohols, which can generate trans-2,5-disubstituted morpholines stereoselectively. rsc.org Copper-promoted oxyamination of certain alkenes has also been shown to yield trans-2,6-disubstituted morpholines. nih.gov

| Method | Typical Outcome | Catalyst/Reagent | Substrate | Reference |

|---|---|---|---|---|

| Reductive Etherification | cis-selective | Lewis Acid | 1,5-Diketones | researchgate.net |

| Intramolecular Cyclization | cis-selective | FeCl₃·6H₂O | Amino Allylic Alcohols | thieme-connect.comorganic-chemistry.org |

| Pd-catalyzed Carboamination | cis-selective | Pd(OAc)₂ / P(2-furyl)₃ | O-Allyl Ethanolamines | nih.govnih.gov |

| Iodine-mediated Cyclization | trans-selective | Iodine | N-Allyl Amino Alcohols | acs.org |

| Copper-promoted Oxyamination | trans-selective | Cu(eh)₂ | α-Methyl Substituted Alkenols | nih.gov |

Introduction of the Methyl and m-Tolyl Substituents

The introduction of the specific methyl and m-tolyl groups onto the morpholine scaffold is most strategically accomplished by incorporating these moieties into the acyclic precursors before the ring-closing step.

Alkylation and Arylation Reactions for C-Substitution

While direct C-H alkylation or arylation of a pre-formed morpholine ring is conceivable, it is a less common approach for synthesizing specific isomers like this compound. The more established and controlled method is to build the ring from fragments that already contain the required substituents.

For instance, a plausible route would start with a precursor like m-tolyl glycidyl (B131873) ether. Ring-opening of this epoxide with an appropriate amine, such as 2-amino-1-propanol, followed by cyclization would construct the desired scaffold. Alternatively, a palladium-catalyzed carboamination could be employed, coupling a precursor like N-Boc-O-allyl-serinol with m-bromotoluene to introduce the aryl group before the final cyclization step. nih.gov

Direct C-alkylation of a morpholine derivative has been described, where a morpholine substituted with an activatable group can be treated with a lower alkyl halide in the presence of a strong base to install a C-alkyl group. epo.org However, achieving the specific 2,6-disubstitution pattern with high selectivity through this method would be challenging. N-alkylation of amines with alcohols, a common transformation, typically modifies the nitrogen atom and is not suitable for C-substitution in this context. acs.orgbeilstein-journals.org Therefore, the synthesis of this compound would most efficiently rely on the strategic assembly of pre-functionalized building blocks rather than late-stage C-H functionalization of the morpholine core.

Catalytic Approaches for Selective Functionalization

The selective functionalization of the morpholine scaffold is crucial for creating analogs and exploring structure-activity relationships. Catalytic methods offer powerful tools for achieving high selectivity under mild conditions, which is particularly relevant for complex molecules like this compound.

One prominent strategy involves the transition-metal-catalyzed C–H functionalization. Chiral dirhodium tetracarboxylate catalysts, for instance, have been effectively used for site-selective C–H functionalization of N-aryl morpholines. acs.org These reactions typically proceed via a rhodium carbene intermediate, which can selectively react at the α-position to the nitrogen atom. acs.org This approach could theoretically be applied to this compound to introduce substituents at the C-5 or C-3 positions, potentially with high stereoselectivity controlled by the chiral catalyst. acs.org

Photocatalysis has also emerged as a potent method for morpholine functionalization. acs.orgsci-hub.se Visible-light-mediated photoredox catalysis can facilitate the coupling of N-aryl morpholines with various partners. sci-hub.se Mechanistic studies suggest that these reactions often proceed through the formation of a radical cation intermediate on the morpholine nitrogen, enabling subsequent C-H arylation. acs.orgsci-hub.se This strategy allows for the direct formation of C-C bonds under exceptionally mild conditions, avoiding the need for pre-functionalized starting materials. acs.org For this compound, this could enable the introduction of various aryl groups at the carbon atom adjacent to the nitrogen.

Another innovative approach is the electrochemical amino-oxygenation of alkenes, which uses alkene radical cations and bis-nucleophiles to construct saturated N/O-heterocycles. researchgate.net This method avoids the need for external chemical oxidants or redox catalysts, aligning with greener synthetic principles. researchgate.net

Table 1: Comparison of Catalytic Functionalization Strategies for Morpholine Scaffolds

| Catalytic Strategy | Catalyst Type | Typical Reaction | Potential Application on this compound | Reference |

|---|---|---|---|---|

| C-H Functionalization | Chiral Dirhodium Tetracarboxylate | C-H insertion of a donor/acceptor carbene | Selective functionalization at C-3 or C-5 positions | acs.org |

| Photoredox Catalysis | Iridium or other photosensitizers | α-Amine C-H arylation | Introduction of aryl groups at the C-5 position | acs.orgsci-hub.se |

| Electrocatalysis | Catalyst-free (electrode-mediated) | Amino-oxygenation of alkenes | Synthesis of the core ring structure from alkene precursors | researchgate.net |

Optimization of Synthetic Reaction Conditions

Optimizing reaction conditions is a critical phase in chemical process development to ensure high yield, purity, and efficiency while maintaining a robust and scalable process. For the synthesis of this compound, this involves a systematic investigation of various parameters that can influence the reaction outcome.

Design of Experiments (DoE) for Reaction Pathway Refinement

Design of Experiments (DoE) is a powerful statistical methodology used to efficiently optimize chemical reactions by exploring the effects of multiple variables simultaneously. acs.orgmt.com This approach is superior to traditional one-variable-at-a-time (OVAT) methods as it requires fewer experiments and can reveal complex interactions between factors. mt.comnih.gov

In the context of morpholine synthesis, DoE has been applied to optimize reaction yield, selectivity, and impurity profiles. acs.orgresearchgate.netsrce.hr For instance, in the synthesis of a related compound, 4-(p-tolyl)morpholine, a DoE study varied factors such as temperature, base equivalents, and catalyst type to maximize product yield. acs.orgwhiterose.ac.uk Similarly, the production of an intermediate for the drug Linezolid, which features a morpholine ring, was optimized using a central composite design to study temperature, molar ratio, and residence time. researchgate.net

A hypothetical DoE study for the final cyclization step in the synthesis of this compound could involve the following factors and responses:

Factors: Temperature, catalyst loading, base concentration, and reaction time.

Responses: Product yield (%), purity (area % by UPLC), and level of key impurities.

By building a mathematical model from the experimental data, response surfaces can be generated to visualize the relationship between the factors and responses, allowing for the identification of optimal reaction conditions. acs.orgmt.com

Table 2: Hypothetical Design of Experiments (DoE) for this compound Synthesis

| Experiment Run | Temperature (°C) | Catalyst Loading (mol%) | Base Concentration (M) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 80 | 1.0 | 1.0 | 75 | 95 |

| 2 | 100 | 1.0 | 1.0 | 85 | 92 |

| 3 | 80 | 2.0 | 1.0 | 82 | 96 |

| 4 | 100 | 2.0 | 1.0 | 91 | 94 |

| 5 | 80 | 1.0 | 1.5 | 78 | 93 |

| 6 | 100 | 1.0 | 1.5 | 88 | 90 |

| 7 | 80 | 2.0 | 1.5 | 86 | 94 |

| 8 | 100 | 2.0 | 1.5 | 95 | 91 |

| 9 (Center) | 90 | 1.5 | 1.25 | 88 | 95 |

| 10 (Center) | 90 | 1.5 | 1.25 | 89 | 95 |

This table represents a simplified 2³ full factorial design with two center point runs. Actual DoE studies are typically more complex.

Mechanistic Investigations of Key Synthetic Steps

Understanding the reaction mechanism is fundamental to troubleshooting and optimizing a synthetic route. For the synthesis of substituted morpholines, several key mechanistic pathways are considered. A common route involves the cyclization of 1,2-amino alcohols. chemrxiv.orgacs.org For example, a redox-neutral protocol using ethylene sulfate and a base proceeds via a clean SN2 reaction where the amine attacks the electrophilic carbon of ethylene sulfate, followed by intramolecular cyclization to form the morpholine ring. chemrxiv.orgchemrxiv.org

In photocatalytic syntheses, mechanistic studies have pointed to the formation of a radical cation intermediate as a key step. acs.org Triflic acid has been shown to play multiple roles in these reactions, including protonating the substrate and preventing product oxidation. acs.org

Isotopic labeling studies can provide definitive evidence for a proposed mechanism. For example, the reaction of an oxazolidine (B1195125) with an isocyanide and ¹⁸O-labeled acetic acid was used to elucidate the pathway for the formation of a morpholin-2-one, confirming the incorporation of the labeled oxygen into the final product. ucl.ac.uk Such studies could be designed for the synthesis of this compound to confirm the sequence of bond-forming events and identify rate-limiting steps.

Green Chemistry Principles in Morpholine Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In morpholine synthesis, significant strides have been made to develop more sustainable methods. researchgate.net

A key development is the use of ethylene sulfate as a "green" annulating agent to convert 1,2-amino alcohols to morpholines. chemrxiv.orgacs.org This method is redox-neutral and avoids the use of hazardous reagents like chloroacetyl chloride, which is common in traditional approaches. chemrxiv.orgacs.org The process is often high-yielding and has been demonstrated on a large scale. chemrxiv.org

The choice of solvent is another critical aspect of green chemistry. The use of N-formylmorpholine, which is chemically stable and non-toxic, has been evaluated as a green solvent for the synthesis of other heterocyclic compounds. ajgreenchem.com Its high boiling point and compatibility with various hydrocarbons make it an attractive alternative to more volatile and hazardous solvents. ajgreenchem.com

Furthermore, catalytic and electrochemical methods inherently contribute to green chemistry by reducing the need for stoichiometric reagents and often operating under milder conditions, thus lowering energy consumption. acs.orgresearchgate.net

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Morpholines

| Feature | Traditional Approach | Green Chemistry Approach | Reference |

|---|---|---|---|

| Reagents | Chloroacetyl chloride, diethanolamine (B148213) with sulfuric acid | Ethylene sulfate, 1,2-amino alcohols | chemrxiv.orgacs.orgwikipedia.org |

| Conditions | Often requires harsh acids or bases | Redox-neutral, mild conditions | chemrxiv.org |

| Solvents | Dichloromethane (DCM), other chlorinated solvents | N-formylmorpholine, water, or reduced solvent volume | sci-hub.seajgreenchem.com |

| Byproducts | Stoichiometric amounts of salt waste | Fewer byproducts, often recyclable | chemrxiv.orgchemrxiv.org |

| Catalysis | Often stoichiometric reagents | Use of transition metal, photo-, or electro-catalysis | acs.orgresearchgate.net |

Elucidation of Chiral Centers and Relative/Absolute Stereochemistry

The structure of this compound contains two stereocenters, also known as chiral centers. A chiral center is typically a carbon atom bonded to four different groups. khanacademy.orglibretexts.org In this molecule, the chiral centers are:

C2: This carbon atom is bonded to a hydrogen atom, a methyl group (-CH₃), the ring oxygen atom (O1), and a ring carbon atom (C3) which is part of the larger morpholine structure.

C6: This carbon is bonded to a hydrogen atom, a meta-tolyl group (-C₆H₄-CH₃), the ring oxygen atom (O1), and a ring carbon atom (C5).

The presence of two distinct chiral centers means that this compound can exist as a total of 2² = 4 stereoisomers. These stereoisomers are grouped into pairs of enantiomers and diastereomers. youtube.com

Relative Stereochemistry: This describes the spatial relationship between the substituents on the morpholine ring. When the methyl group at C2 and the m-tolyl group at C6 are on the same side of the ring's plane, the isomer is designated cis. When they are on opposite sides, the isomer is designated trans. This leads to two diastereomeric pairs: the cis-isomers and the trans-isomers. mdma.ch

Absolute Stereochemistry: This provides an unambiguous description of the three-dimensional arrangement of groups at each chiral center using the Cahn-Ingold-Prelog (R/S) convention. libretexts.org Each chiral center is assigned an R (rectus) or S (sinister) configuration based on the priority of its substituents. This results in four possible stereoisomers, as detailed in the table below.

| Stereoisomer | C2 Configuration | C6 Configuration | Relationship |

| Isomer 1 | R | R | Enantiomer of (S,S) |

| Isomer 2 | S | S | Enantiomer of (R,R) |

| Isomer 3 | R | S | Enantiomer of (S,R) |

| Isomer 4 | S | R | Enantiomer of (R,S) |

| The cis diastereomers correspond to the (R,S) and (S,R) pair, while the trans diastereomers correspond to the (R,R) and (S,S) pair. |

Diastereomeric and Enantiomeric Resolution Methodologies

The separation of the different stereoisomers of this compound is a critical process for isolating pure compounds. This involves separating the diastereomers and then resolving the enantiomeric pairs.

Diastereomeric Separation: Cis and trans diastereomers have different physical properties, such as boiling points, melting points, and solubility. Therefore, they can typically be separated using standard laboratory techniques like fractional crystallization or column chromatography.

Enantiomeric Resolution: Enantiomers have identical physical properties in an achiral environment, making their separation more complex. Several established methodologies could be applied:

Chiral Chromatography: This is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) equipped with a chiral column are effective for resolving stereoisomers of complex molecules. lcms.cz

Kinetic Resolution: This method involves reacting the racemic mixture with a chiral, non-racemic reagent or catalyst. The enantiomers react at different rates, allowing for the separation of the faster-reacting enantiomer from the unreacted (or slower-reacting) one. google.com

Formation of Diastereomeric Salts: For amine-containing compounds like morpholines, resolution can be achieved by reacting the racemic base with a single enantiomer of a chiral acid (e.g., tartaric acid). This reaction forms a pair of diastereomeric salts, which can then be separated by crystallization. Following separation, the individual enantiomers of the morpholine can be recovered by neutralizing the salt.

Conformational Dynamics of the Morpholine Ring in this compound

The six-membered morpholine ring is not planar and, similar to cyclohexane, adopts a stable, non-planar conformation to relieve ring strain. The most stable and predominant conformation is the chair conformation . nih.govresearchgate.net

In the chair form, the substituents at each carbon can occupy one of two positions:

Axial (a): Bonds are parallel to the principal axis of the ring.

Equatorial (e): Bonds are directed outward from the ring's equator.

The morpholine ring can undergo a "ring flip," where one chair conformation converts to another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial. The energy barrier for this process is generally low, but the two chair conformers are often not equal in energy due to the different steric interactions of the substituents.

Impact of Substituents on Preferred Conformational Isomers

The steric bulk of the substituents at the C2 and C6 positions significantly influences the equilibrium between the two possible chair conformations. lumenlearning.com Generally, bulky substituents preferentially occupy the equatorial position to minimize destabilizing steric interactions, particularly 1,3-diaxial interactions. youtube.com

Steric Considerations: The m-tolyl group is considerably larger and more sterically demanding than the methyl group.

Trans Isomers ((R,R) and (S,S)): In the trans configuration, the substituents are on opposite sides of the ring. The most stable conformation will have both the methyl group and the larger m-tolyl group in equatorial positions (diequatorial). The alternative chair form, with both groups in axial positions (diaxial), would be highly disfavored due to significant steric strain.

Cis Isomers ((R,S) and (S,R)): In the cis configuration, the substituents are on the same side of the ring. This necessitates that one group must be axial and the other equatorial (axial-equatorial). Given the significant difference in size, the conformer where the larger m-tolyl group occupies the more spacious equatorial position and the smaller methyl group occupies the axial position will be strongly preferred.

The conformational preferences are summarized in the table below.

| Isomer Type | Substituent Arrangement | Preferred Conformation | Rationale |

| Trans | (e,e) or (a,a) | Diequatorial (e,e) | Minimizes steric strain for both bulky groups. |

| Cis | (a,e) or (e,a) | Equatorial m-tolyl, Axial methyl | The larger group occupies the less sterically hindered equatorial position. lumenlearning.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. The number of signals, their chemical shifts (δ), multiplicity (splitting patterns), and integration (for ¹H NMR) are used to piece together the molecular structure. nih.govnih.gov

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the morpholine ring, the tolyl group, and the methyl substituent. The aromatic protons of the m-tolyl group typically appear in the downfield region (δ 7.0–7.5 ppm). The protons on the morpholine ring will exhibit complex splitting patterns in the aliphatic region (δ 2.5–4.5 ppm) due to their diastereotopic nature. The methyl group attached to the morpholine ring (C2) would likely appear as a doublet, while the tolyl methyl group would be a singlet in the upfield region (δ ~2.3 ppm).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. The carbon atoms of the m-tolyl ring are expected to resonate in the aromatic region (δ 110–140 ppm). The carbons of the morpholine ring typically appear in the range of δ 45–75 ppm, with those adjacent to the oxygen atom (C2, C6) being the most downfield. tandfonline.com The two methyl carbons will have characteristic shifts in the upfield region (δ ~15-25 ppm). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table outlines the anticipated chemical shifts for the core structure, based on data from analogous substituted morpholine and tolyl compounds. Actual values may vary depending on solvent and experimental conditions.

| Atom Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Morpholine H2 | Multiplet | - |

| Morpholine H3 (axial/equatorial) | Multiplets | - |

| Morpholine H5 (axial/equatorial) | Multiplets | - |

| Morpholine H6 | Multiplet | - |

| Morpholine C2 | - | 65-75 |

| Morpholine C3 | - | 45-55 |

| Morpholine C5 | - | 45-55 |

| Morpholine C6 | - | 65-75 |

| 2-Methyl Protons (on C2) | Doublet | - |

| 2-Methyl Carbon (on C2) | - | 15-25 |

| m-Tolyl Aromatic Protons | Multiplets (7.0-7.5) | - |

| m-Tolyl Aromatic Carbons | - | 110-140 |

| m-Tolyl Methyl Protons | Singlet (~2.3) | - |

| m-Tolyl Methyl Carbon | - | 20-22 |

While 1D NMR suggests the types of atoms present, 2D NMR experiments establish their connectivity, confirming the final structure. core.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the morpholine ring (e.g., H2 with H3 protons) and between neighboring protons on the tolyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). core.ac.uk It allows for the unambiguous assignment of each carbon atom that bears protons by linking the assigned proton signals from the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the entire molecular puzzle by identifying longer-range couplings between protons and carbons (typically 2-4 bonds). core.ac.uk Key HMBC correlations would include:

The proton of the morpholine C6 showing a correlation to the ipso-carbon of the tolyl ring, confirming the N-aryl linkage.

The protons of the methyl group at C2 showing correlations to both C2 and C3 of the morpholine ring.

The protons of the tolyl methyl group correlating with the aromatic carbons of the tolyl ring.

These combined 2D techniques provide a definitive map of the atomic connections, leaving no ambiguity in the final structural elucidation. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern, which offers clues about its substructures. For this compound (C₁₂H₁₇NO), the nominal molecular weight is 191.27 g/mol .

High-resolution mass spectrometry (HRMS) can confirm the elemental formula by providing a highly accurate mass measurement. The fragmentation of N-aryl morpholines in the mass spectrometer typically proceeds through characteristic pathways. The molecular ion (M⁺) peak is generally observed. libretexts.org Common fragmentation patterns for amines and ethers include alpha-cleavage, where the bond adjacent to the heteroatom breaks. libretexts.org

For this compound, key fragmentation pathways would likely include:

Alpha-cleavage adjacent to the nitrogen, leading to the loss of the tolyl group or parts of the morpholine ring.

Loss of the methyl group at the C2 position.

A retro-Diels-Alder reaction, causing the morpholine ring to open and fragment. msu.edu

Cleavage of the morpholine ring can produce characteristic ions, such as a morpholine-methylene cation fragment at m/z=100. innovareacademics.in

Interactive Data Table: Plausible Mass Spectrometry Fragments for this compound

| Fragment Description | Plausible Structure of Fragment Ion | Expected m/z |

| Molecular Ion | [C₁₂H₁₇NO]⁺ | 191 |

| Loss of methyl group | [M - CH₃]⁺ | 176 |

| Loss of tolyl group | [M - C₇H₇]⁺ | 100 |

| Tolyl cation | [C₇H₇]⁺ | 91 |

| Cleavage of morpholine ring | Varies | Various |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by measuring their vibrational frequencies. scielo.org.mx

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and methyl groups appear just below 3000 cm⁻¹. scielo.org.mxresearchgate.net The C-O-C ether stretch of the morpholine ring is a strong, characteristic band typically found in the 1100-1250 cm⁻¹ region. uantwerpen.be The C-N stretching vibration would also be present. Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. scielo.org.mx

Raman Spectroscopy: Raman spectroscopy also probes molecular vibrations but is particularly sensitive to non-polar bonds. researchgate.net It would clearly show the aromatic ring vibrations and the symmetric C-H stretching modes. scielo.org.mxresearchgate.net The combination of IR and Raman spectra provides a comprehensive vibrational "fingerprint" of the molecule, confirming the presence of the morpholine and tolyl moieties. scielo.org.mx

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (CH₂, CH₃) | Stretch | 2850 - 3000 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| C-O-C (Ether) | Asymmetric Stretch | 1100 - 1250 | Strong |

| C-N (Amine) | Stretch | 1020 - 1250 | Medium |

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction as a Definitive Structural Determination Technique

Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and unambiguous method for determining the absolute three-dimensional structure of a crystalline compound. uol.de This technique provides precise spatial coordinates of every atom within the crystal lattice, allowing for the accurate calculation of bond lengths, bond angles, and torsional angles. uhu-ciqso.eschemsrc.com The process involves irradiating a single, high-quality crystal—ideally between 0.02 and 0.2 mm in size—with a focused beam of X-rays, typically from a copper (Cu-Kα) or molybdenum (Mo-Kα) source. uol.dechemsrc.comcam.ac.uk

The highly ordered arrangement of molecules in the crystal causes the X-rays to diffract in a specific pattern of reflections. uhu-ciqso.es By analyzing the geometric positions and intensities of these diffracted beams, researchers can construct an electron density map of the unit cell—the smallest repeating unit of the crystal lattice. brynmawr.edu From this map, the identity and position of each atom can be determined, leading to a complete and definitive structural solution. uol.deuhu-ciqso.escam.ac.uk This method is crucial for confirming molecular connectivity, establishing stereochemistry, and elucidating the subtle conformational features of molecules like 2-Methyl-6-m-tolylmorpholine, where the orientation of the methyl and tolyl substituents relative to the morpholine (B109124) ring is of key interest.

Analysis of Molecular Geometry and Bond Parameters in the Crystalline State

A crystallographic analysis provides a wealth of data on the molecule's internal geometry. For a morpholine derivative, this includes the conformation of the six-membered ring and the precise bond lengths and angles for the entire molecule. The morpholine ring typically adopts a stable chair conformation, as this minimizes steric and torsional strain. chemsrc.com

While specific data for this compound is unavailable, the analysis of a related compound, 4-(4-nitrophenyl)morpholine, offers a clear example of the type of data obtained. chemsrc.comcam.ac.uk In its crystal structure, the morpholine ring indeed exhibits a chair conformation. The bond lengths and angles are determined with high precision, providing a quantitative description of the molecular framework. For instance, the C-N, C-O, and C-C bond lengths within the morpholine ring are all within their expected ranges. A similar analysis for this compound would precisely define the geometry of its substituted morpholine ring and the attached tolyl group.

Below is an interactive table showcasing typical bond lengths that would be determined from a crystallographic study of a morpholine derivative, based on established values and data from related structures.

| Bond Type | Typical Length (Å) | Description |

| C-N | 1.45 - 1.48 | Bond between carbon and nitrogen in the morpholine ring. |

| C-O | 1.42 - 1.44 | Bond between carbon and oxygen in the morpholine ring. |

| C-C (aliphatic) | 1.51 - 1.54 | Carbon-carbon single bond within the morpholine ring. |

| C-C (aromatic) | 1.38 - 1.40 | Carbon-carbon bond within the tolyl aromatic ring. |

| C-H | 0.95 - 1.00 | Bond involving hydrogen atoms (often placed geometrically). colab.ws |

This table represents generalized data for morpholine derivatives; specific values would be determined experimentally for this compound.

Intermolecular Interactions and Crystal Packing Motifs

Beyond the structure of a single molecule, SC-XRD reveals how molecules arrange themselves in the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds and π-π stacking. nih.gov These interactions are critical as they dictate the solid-state properties of the material. ugent.be

Morpholine derivatives are well-known to participate in hydrogen bonding. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while any N-H protons can serve as donors. uhu-ciqso.esnih.gov The oxygen atom within the ring is also a potential hydrogen bond acceptor. In the absence of strong hydrogen bond donors, weaker C-H···O or C-H···π interactions can play a significant role in stabilizing the crystal packing. bldpharm.com

Furthermore, the presence of the aromatic tolyl group in this compound introduces the possibility of π-π stacking interactions. scbt.com This occurs when the electron-rich π systems of two aromatic rings align in a parallel or offset fashion. For example, in the crystal structure of 4-(4-nitrophenyl)morpholine, aromatic π-π stacking interactions are a key feature stabilizing the crystal structure, with a perpendicular distance of 3.7721 Å between the parallel planes of the nitrophenyl rings. chemsrc.comcam.ac.uk A similar phenomenon would be expected in the crystal packing of this compound, influencing its supramolecular assembly.

The combination of these forces leads to the formation of complex three-dimensional networks, which can be visualized and analyzed using tools like Hirshfeld surface analysis to quantify the relative contributions of different intermolecular contacts. ugent.bebldpharm.com

Polymorphism and Supramolecular Assembly of Morpholine Derivatives

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. smolecule.com Different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability, which is of particular importance in the pharmaceutical industry. The specific arrangement of molecules, or supramolecular assembly, is determined by the interplay of intermolecular forces during crystallization. researchgate.net

The conformational flexibility of the morpholine ring and the potential for various intermolecular interactions (hydrogen bonding, π-π stacking, van der Waals forces) make polymorphism a distinct possibility for its derivatives. nih.gov The presence of multiple rotatable bonds and different potential hydrogen bonding sites can lead to various stable or metastable packing arrangements under different crystallization conditions (e.g., solvent, temperature). smolecule.com For instance, studies on other heterocyclic compounds have shown that even subtle changes in substitution can lead to different packing motifs and the formation of polymorphs or co-crystals. Research into the supramolecular assembly of morpholine-containing compounds has demonstrated their capacity to form ordered architectures, sometimes in response to external stimuli or through co-crystallization with other molecules. researchgate.net An investigation into this compound could reveal one or more polymorphic forms, each with a unique supramolecular assembly dictated by the specific balance of intermolecular forces.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are at the heart of modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. For a molecule such as 2-Methyl-6-m-tolylmorpholine, methods like Density Functional Theory (DFT) and ab initio calculations would be employed to gain a fundamental understanding of its properties. aspbs.com

An analysis of the electronic structure of this compound would reveal how electrons are distributed within the molecule. This is crucial for understanding its stability, reactivity, and spectroscopic properties. Molecular Orbital (MO) theory provides a framework for this analysis, describing the wave-like behavior of electrons in molecules. youtube.com

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized on the electron-rich tolyl group and the nitrogen atom of the morpholine (B109124) ring, while the LUMO would likely be distributed over the aromatic ring.

Table 1: Hypothetical Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO-1 | -7.89 |

| HOMO | -6.54 |

| LUMO | -1.23 |

| LUMO+1 | -0.45 |

| HOMO-LUMO Gap | 5.31 |

This table is illustrative and presents hypothetical values to demonstrate the output of a quantum chemical calculation.

Due to the presence of the flexible morpholine ring and the rotation around the bond connecting it to the tolyl group, this compound can exist in multiple conformations. Computational methods can be used to predict the three-dimensional structure of these conformers and their relative energies. frontiersin.org

By performing a conformational search, the various low-energy structures of the molecule can be identified. For each conformer, the geometry is optimized to find the structure with the minimum energy. The results of such a study would likely show that the morpholine ring adopts a chair conformation, and different orientations of the tolyl group relative to the morpholine ring would result in distinct conformers with varying energies.

Table 2: Predicted Relative Energies of Hypothetical this compound Conformers

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |

| 1 (Chair, Equatorial) | 175.8° | 0.00 |

| 2 (Chair, Axial) | 65.2° | 2.5 |

| 3 (Twist-Boat) | -30.1° | 5.8 |

This table presents a hypothetical scenario of conformational analysis, with illustrative data.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. nih.gov For this compound, one could investigate reactions such as N-alkylation, oxidation, or electrophilic aromatic substitution. By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, in a hypothetical N-alkylation reaction, the nitrogen atom of the morpholine ring would act as a nucleophile. Computational modeling could be used to calculate the energy profile of the reaction as the alkylating agent approaches the nitrogen, forms a new bond, and potentially leads to the formation of a quaternary ammonium (B1175870) salt.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, one could calculate its expected Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra.

NMR Spectroscopy: Theoretical calculations of the magnetic shielding tensors of the various nuclei (¹H, ¹³C, ¹⁴N) would yield predicted NMR chemical shifts. These can be compared with experimental data to aid in the assignment of peaks and to confirm the structure of the molecule.

IR Spectroscopy: The calculation of the vibrational frequencies of the molecule would produce a theoretical IR spectrum. The frequencies and intensities of the absorption bands corresponding to specific bond stretches and bends (e.g., C-H, C-N, C-O stretches) can be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-Vis region. This would provide information about the wavelengths of maximum absorption (λmax).

Molecular Dynamics Simulations for Conformational Sampling

While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. nih.govrsc.org For a flexible molecule like this compound, MD simulations would allow for the exploration of its conformational space by simulating the motion of its atoms over a period of time. youtube.com

An MD simulation would start with an initial geometry of the molecule, and then Newton's equations of motion would be solved for each atom at successive time steps. This would generate a trajectory of the molecule's motion, from which various properties can be analyzed. For instance, one could observe the transitions between different conformers, calculate the average values of structural parameters like bond lengths and angles, and understand how the molecule interacts with its environment (e.g., in a solvent).

Chemical Reactivity and Transformation Studies

Investigation of Reaction Pathways and Mechanism Elucidation

The reaction pathways of 2-Methyl-6-m-tolylmorpholine are primarily centered around the nucleophilic character of the nitrogen atom and the potential for electrophilic substitution on the tolyl ring.

One of the fundamental reactions for analogous N-aryl morpholines is further N-arylation. The mechanism for such transformations, for instance in a Buchwald-Hartwig amination, involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by deprotonation of the morpholine (B109124) nitrogen and subsequent reductive elimination to form the new C-N bond. sci-hub.se The presence of the m-tolyl group can influence the electronic properties of the nitrogen atom, potentially affecting its nucleophilicity and, consequently, the reaction kinetics.

Another key reaction pathway involves the functionalization of the benzylic C-H bonds on the tolyl group. Copper-catalyzed radical relay mechanisms have been shown to enable the thiocyanation of benzylic C-H bonds in various alkylarenes. chinesechemsoc.orgchinesechemsoc.org This type of transformation proceeds via a hydrogen atom transfer (HAT) mechanism, where a radical intermediate is generated at the benzylic position, which then reacts with a thiocyanate (B1210189) source. chinesechemsoc.orgchinesechemsoc.org The selectivity of this reaction would favor the benzylic position of the tolyl group due to the lower bond dissociation energy of the C-H bond at that site.

Ring-opening reactions represent another potential transformation pathway. Under certain conditions, such as visible light-induced oxidation, morpholine derivatives can undergo C(sp³)–C(sp³) bond cleavage. For instance, a patented method describes the oxidative ring-opening of 4-(o-tolyl)morpholine (B1609646) using a photosensitizer under an oxygen atmosphere, leading to the formation of a formamidoethyl formate (B1220265) derivative. google.com This suggests that this compound could potentially undergo similar ring scission under oxidative stress.

Functional Group Interconversions on the Morpholine Ring and Substituents

The structure of this compound allows for a variety of functional group interconversions, primarily at the nitrogen atom and the aromatic tolyl ring.

On the Morpholine Nitrogen:

The secondary amine of the morpholine ring is a key site for functionalization. Standard reactions for secondary amines are applicable here, allowing for the introduction of a wide range of functional groups. These transformations are well-documented for various morpholine and piperazine (B1678402) scaffolds. acs.orgnih.gov

| Transformation | Reagent/Catalyst | Product Type |

| Acylation | Acyl chloride, anhydride | N-acylmorpholine |

| Sulfonylation | Sulfonyl chloride | N-sulfonylmorpholine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | N-alkylmorpholine |

| Urea Formation | Isocyanate | N-carbamoylmorpholine |

| Thiourea Formation | Isothiocyanate | N-thiocarbamoylmorpholine |

This table is based on general reactions for secondary amines and demonstrated functionalizations of morpholine and piperazine scaffolds. acs.orgnih.gov

On the Tolyl Substituent:

The m-tolyl group can undergo electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the methyl group. The morpholine ring itself, being an N-aryl substituent, also influences the regioselectivity of these reactions. Common electrophilic aromatic substitutions include:

Nitration: Using nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using Br₂/FeBr₃ or Cl₂/AlCl₃ to introduce a halogen.

Friedel-Crafts Acylation/Alkylation: Using an acyl/alkyl halide and a Lewis acid to introduce an acyl or alkyl group.

Furthermore, the methyl group on the tolyl ring can be a site for oxidation to a carboxylic acid using strong oxidizing agents like potassium permanganate, or for benzylic halogenation using N-bromosuccinimide (NBS) under radical conditions.

Catalytic Transformations Facilitated by the Morpholine Moiety

Chiral morpholine derivatives are known to be effective organocatalysts in various asymmetric reactions. frontiersin.orgtsijournals.com While this compound itself is not inherently chiral as a racemic mixture, its derivatives could be resolved or synthesized in an enantiomerically pure form to be used as catalysts. For instance, chiral morpholine-based catalysts have been successfully employed in the 1,4-addition reaction between aldehydes and nitroolefins. frontiersin.org The mechanism of action typically involves the formation of a chiral enamine intermediate from the reaction of the morpholine's secondary amine with an aldehyde. frontiersin.org This enamine then reacts with the electrophile, with the stereochemical outcome being directed by the chiral scaffold of the morpholine.

The nitrogen atom of the morpholine ring can also act as a directing group in transition-metal-catalyzed C-H activation reactions. For example, N-arylpiperidines and related heterocycles can direct the ortho-C-H amination of the aryl group. sci-hub.se It is plausible that the nitrogen in this compound could similarly direct the functionalization of the ortho-C-H bonds on the tolyl ring.

Additionally, the entire this compound moiety could act as a ligand for transition metals in various catalytic processes. The nitrogen and oxygen atoms can chelate to a metal center, influencing its catalytic activity and selectivity. Such complexes could find applications in reactions like asymmetric hydrogenation or cross-coupling reactions. ajchem-b.com

Stability and Degradation Pathways under Relevant Chemical Conditions

The stability of this compound is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents.

pH and Hydrolytic Stability:

N-aryl morpholine derivatives can exhibit pH-dependent degradation. Studies on 4-morpholinoaniline (B114313) have shown that at low pH (pH < 2.5), the compound can undergo hydrolysis where the aniline (B41778) group is substituted by a hydroxyl group, leading to the formation of 4-morpholinophenol. ku.edu This reaction is facilitated by the protonation of the aniline nitrogen. ku.edu For this compound, while it lacks the aniline moiety, strong acidic conditions could potentially lead to the protonation of the morpholine nitrogen, which might affect its stability. However, the ether linkage within the morpholine ring is generally stable to hydrolysis under mild acidic and basic conditions.

Thermal and Oxidative Degradation:

At elevated temperatures, morpholine itself can decompose. researchgate.net The presence of oxidizing agents can significantly accelerate the degradation. The degradation of morpholine in the presence of Mycobacterium has been shown to proceed via cleavage of the C-N bond, leading to an amino acid intermediate which is further metabolized. researchgate.net While this is a biological pathway, it highlights the potential for C-N bond cleavage as a degradation route under oxidative chemical conditions.

A study on the stability of morpholine at 275 °C in the presence of magnetite showed decomposition over a few days. researchgate.net This suggests that under harsh industrial conditions, this compound would likely undergo degradation. The tolyl group also presents a site for oxidative degradation, particularly at the benzylic position of the methyl group.

The table below summarizes the expected stability profile under different conditions, based on the known chemistry of morpholine and its derivatives.

| Condition | Expected Stability | Potential Degradation Products |

| Mild Acidic (pH 4-6) | Generally Stable | - |

| Strong Acidic (pH < 2) | Potential for slow degradation | Ring-opened products, hydroxylated arenes |

| Mild Basic (pH 8-10) | Generally Stable | - |

| Strong Basic (pH > 12) | Generally Stable | - |

| Elevated Temperature | Degradation likely | Ring-opened fragments, products of tolyl group oxidation |

| Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Unstable | N-oxide, ring-opened products, benzoic acid derivatives |

This table represents expected stability based on the general chemical properties of N-aryl morpholines and related structures. ku.eduresearchgate.netresearchgate.net

Conclusions and Future Directions in Academic Research

Summary of Key Scientific Discoveries

Direct scientific discoveries pertaining exclusively to 2-Methyl-6-m-tolylmorpholine are not extensively documented in publicly available research. However, the morpholine (B109124) scaffold itself is a well-established "privileged structure" in medicinal chemistry, recognized for its favorable physicochemical and metabolic properties. nih.gov Substituted morpholines are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net

The introduction of a methyl group at the 2-position and a meta-tolyl group at the 6-position of the morpholine ring in this compound suggests the potential for stereoisomerism, which could significantly influence its biological activity and interactions with molecular targets. The tolyl group, in particular, may modulate the compound's lipophilicity and potential for aromatic interactions. While specific data is lacking for this compound, research on other substituted morpholines has highlighted their potential as antioxidants and hypolipidemic agents. nih.govjchemrev.com

Identification of Remaining Challenges and Unexplored Research Avenues

The primary challenge in the study of this compound is the foundational lack of dedicated research. Key areas that remain entirely unexplored include:

Stereoselective Synthesis: Developing efficient and scalable synthetic routes to access specific stereoisomers of this compound is a critical first step. The relative and absolute stereochemistry of the methyl and tolyl groups will be crucial for elucidating structure-activity relationships. General methods for the catalytic asymmetric synthesis of substituted morpholines have been developed and could be adapted for this specific target. ubc.ca

Structural Characterization: Comprehensive structural elucidation using techniques such as X-ray crystallography and advanced NMR spectroscopy is necessary to understand the conformational preferences of the morpholine ring and the spatial orientation of its substituents.

Pharmacological Profiling: A systematic evaluation of the biological activity of this compound is a major unexplored avenue. Its potential as an active agent in various therapeutic areas, a common feature of the broader morpholine class, has yet to be investigated. nih.gov

Toxicological Assessment: The safety profile of this compound is unknown. In-depth toxicological studies are essential before any potential therapeutic applications can be considered.

Catalytic Potential: The nitrogen and oxygen atoms within the morpholine ring offer potential as ligands in catalysis. However, the catalytic applications of this compound have not been explored. Some morpholine-based organocatalysts have shown promise in specific organic reactions. frontiersin.org

Proposed Directions for Future Academic Investigations on this compound

Future academic research on this compound should be directed towards building a fundamental understanding of its chemical and biological properties. A proposed roadmap for investigation includes:

Development of Synthetic Methodologies: A primary focus should be on the development of robust and stereocontrolled synthetic pathways to obtain enantiomerically pure isomers of this compound. This would enable a detailed investigation of how stereochemistry impacts its properties. Photocatalytic methods have emerged for the synthesis of substituted morpholines and could be a promising approach. nih.gov

In-depth Physicochemical and Structural Analysis: A thorough characterization of the compound's properties, including its solubility, pKa, and solid-state structure, is warranted. This foundational data is critical for any further studies.

Broad-Spectrum Biological Screening: The synthesized isomers of this compound should be subjected to a wide range of biological assays to identify any potential therapeutic activities. Given the known activities of other morpholine derivatives, screening for anticancer, anti-inflammatory, and antimicrobial effects would be a logical starting point. researchgate.net

Exploration of Catalytic Activity: The potential of this compound and its derivatives as ligands for transition metal catalysts or as organocatalysts should be investigated. This could open up new applications in synthetic organic chemistry.

Computational Modeling: In parallel with experimental work, computational studies could provide insights into the compound's conformational landscape, electronic properties, and potential interactions with biological targets.

By systematically addressing these unexplored research avenues, the scientific community can begin to unlock the potential of this compound and contribute to the broader understanding of substituted morpholines in chemistry and pharmacology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.